Product packaging for Ethyl 4-carboethoxybenzoylformate(Cat. No.:CAS No. 102697-43-8)

Ethyl 4-carboethoxybenzoylformate

Cat. No.: B008848
CAS No.: 102697-43-8
M. Wt: 250.25 g/mol
InChI Key: PVWAXIMAWDPJQL-UHFFFAOYSA-N
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Description

Definition and Structural Attributes of Ethyl 4-carboethoxybenzoylformate

This compound is an organic compound that can be systematically named diethyl terephthaloylformate. Its structure consists of a central benzene (B151609) ring substituted at positions 1 and 4 with a glyoxylic acid ethyl ester group (-COCOOCH₂CH₃) and an ethyl carboxylate group (-COOCH₂CH₃), respectively. The core of the molecule is the benzoylformate moiety, which is characterized by a phenyl group attached to an α-ketoester functional group.

The presence of two ester functionalities and a ketone on the aromatic ring suggests a molecule with specific electronic and steric properties that would influence its reactivity and potential applications. Below is a table detailing the general properties of closely related and more studied benzoylformate esters, which can serve as a reference for the expected characteristics of this compound.

Table 1: Properties of Representative Benzoylformate Esters

Property Methyl Benzoylformate Ethyl Benzoylformate
Molecular Formula C₉H₈O₃ cdnsciencepub.com C₁₀H₁₀O₃
Molecular Weight 164.16 g/mol cdnsciencepub.com 178.18 g/mol
Appearance Colorless to pale yellow liquid cdnsciencepub.com Liquid
Boiling Point 246-248 °C globalauthorid.com 254 °C
Density 1.155 g/mL at 25 °C globalauthorid.com 1.134 g/mL at 20 °C

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether. cdnsciencepub.com | Insoluble in water; soluble in ethanol, ether |

Note: Data for this compound is not available. The data presented is for related compounds to provide context.

Contextualization within the Class of Benzoylformate Esters

Benzoylformate esters are a class of organic compounds that are esters of benzoylformic acid (also known as phenylglyoxylic acid). sigmaaldrich.com These compounds are α-keto esters, meaning they possess a ketone functional group adjacent to the carboxyl group of the ester. This arrangement of functional groups is key to their chemical reactivity.

The photochemistry of benzoylformate esters is a significant area of study. When exposed to ultraviolet (UV) light, they can undergo a variety of reactions. cdnsciencepub.comacs.org One important process is the Norrish Type II reaction, which is a major deactivation pathway for the excited triplet state of these molecules, particularly for esters that have γ-hydrogen atoms. cdnsciencepub.com This photochemical reactivity makes them useful as photoinitiators, which are substances that can initiate polymerization reactions upon exposure to light. chemicalbook.com

Historical Development and Initial Syntheses of Related Compounds

The synthesis of benzoylformate esters has been documented for over a century. Early methods for preparing the parent acid, benzoylformic acid, involved the hydrolysis of benzoyl cyanide or the oxidation of compounds like acetophenone (B1666503) and mandelic acid. The esters can then be prepared from the acid through direct esterification.

A well-established laboratory-scale synthesis for ethyl benzoylformate involves the oxidation of mandelic acid with potassium permanganate (B83412) in a two-phase system of water and benzene, followed by esterification with ethanol. This method highlights the accessibility of these compounds from readily available starting materials.

More contemporary methods for synthesizing substituted benzoylformate esters have also been developed. For instance, novel bifunctional benzoylformate ester compounds can be prepared through esterification or transesterification reactions. google.com Some synthetic routes start from substituted acetophenones, which undergo dibromination followed by reaction with an appropriate alcohol. google.com These methods allow for the introduction of a variety of substituents onto the phenyl ring, enabling the fine-tuning of the molecule's properties for specific applications. For example, a patented method describes the preparation of ethyl 4-formaldehyde oximinobenzoate from 4-bromobenzoic acid, involving steps of esterification, cyanation, and subsequent reaction with hydroxylamine (B1172632) hydrochloride. google.com

Broad Significance in Contemporary Organic Chemistry and Chemical Synthesis

Benzoylformate esters are significant in several areas of modern organic chemistry and chemical synthesis. Their most prominent application is as photoinitiators for UV-curable coatings and inks. chemicalbook.com When exposed to UV light, they generate radical species that initiate the polymerization of monomers, leading to rapid drying and curing of the material. This technology is widely used in industries such as electronics, automotive, and packaging. chemicalbook.com

Furthermore, the photochemical properties of benzoylformate esters are exploited in synthetic organic chemistry. The photochemical hydrogen atom transfer in substituted benzoylformate esters of primary and secondary alcohols provides a convenient method for the oxidation of these alcohols to aldehydes and ketones. acs.org Studies have shown that the substituents on the benzoylformate ring can influence the efficiency of this process, with (2,4-dimethoxybenzoyl)formate esters showing superior performance. acs.org

These esters also serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.com Their reactivity allows for the introduction of various functional groups, making them valuable intermediates in multistep synthetic sequences. chemicalbook.com The thiamin diphosphate- and Mg2+-dependent enzyme benzoylformate decarboxylase (BFD) from Pseudomonas putida can catalyze the formation of chiral 2-hydroxy ketones using benzoylformate as a substrate, showcasing the biochemical relevance and synthetic potential of this class of compounds. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O5 B008848 Ethyl 4-carboethoxybenzoylformate CAS No. 102697-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWAXIMAWDPJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545253
Record name Ethyl 4-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102697-43-8
Record name Ethyl 4-[ethoxy(oxo)acetyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 Carboethoxybenzoylformate and Analogues

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing Ethyl 4-carboethoxybenzoylformate and its analogues rely on foundational organic reactions. These routes, while effective, often form the baseline against which modern, more sustainable methods are compared.

Esterification Reactions of Precursors (e.g., from 4-carboxybenzoylformic acid)

A fundamental and direct method for the synthesis of ethyl esters is the esterification of their corresponding carboxylic acid precursors. In the case of this compound, the precursor would be 4-carboxybenzoylformic acid. This reaction typically involves treating the dicarboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. An analogous, well-established procedure is the synthesis of Ethyl 4-piperidinecarboxylate, where isonipecotic acid is refluxed with absolute ethanol and thionyl chloride, which acts as the activating agent for the carboxylic acid. chemicalbook.com The thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate, which is then readily attacked by ethanol to form the ethyl ester. The process is efficient, often resulting in high yields after purification. chemicalbook.com

Table 1: Example of an Esterification Reaction

Reactant 1Reactant 2Catalyst/ReagentProduct
Isonipecotic acidEthanolThionyl chlorideEthyl 4-piperidinecarboxylate

Multi-Component Condensation Reactions (e.g., involving acetophenones and diethyl oxalate (B1200264) for derivatives)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. For the synthesis of analogues, MCRs provide a powerful tool. For instance, pseudo-five-component reactions have been developed for the synthesis of bis(1H-pyrazol-5-ol) derivatives by reacting phenylhydrazines and ethyl acetoacetate (B1235776) with aromatic aldehydes. nih.gov Another relevant example is the three-component one-pot condensation of diethylmalonate, an aromatic aldehyde, and 2-aminobenzimidazole, which yields complex heterocyclic structures like ethyl 4-aryl-2-oxo-2,3,4,10-tetrahydrobenzo mdpi.comtue.nlimidazo[1,2-a]pyrimidine-3-carboxylates. researchgate.net Such strategies allow for the construction of diverse libraries of benzoylformate analogues by varying the constituent components.

Table 2: Examples of Multi-Component Reactions for Analogue Synthesis

Reaction TypeReactant AReactant BReactant CResulting Structure Class
Pseudo 5-Component nih.govPhenylhydrazine (2 eq.)Ethyl acetoacetate (2 eq.)Aromatic aldehydeBis(1H-pyrazol-5-ol) derivatives
3-Component researchgate.netDiethylmalonateAromatic aldehyde2-AminobenzimidazoleTetrahydrobenzo mdpi.comtue.nlimidazo[1,2-a]pyrimidine-3-carboxylates

Hydrazine-Mediated Approaches and Related Nitrogen Chemistry

The incorporation of nitrogen-containing moieties, such as hydrazines, leads to analogues with distinct chemical properties. Synthetic approaches have been developed to create N-alkyl-2-benzoylhydrazine-1-carboxamides, which are structural analogues of compounds derived from benzoylformates. nih.gov One primary method involves the reaction of a benzohydrazide, such as 4-(trifluoromethyl)benzohydrazide, with an appropriate isocyanate in an anhydrous solvent. nih.gov This straightforward method provides high yields, often between 89% and 99%. nih.gov For isocyanates that are not commercially available, an in-situ approach can be used by treating the corresponding amine with triphosgene. nih.gov A third method employs N-succinimidyl N-methylcarbamate as a non-toxic substitute for methyl isocyanate, achieving a good yield of 77%. nih.gov These hydrazine-mediated routes are versatile for creating a range of N-substituted analogues.

Table 3: Synthetic Approaches for N-Alkyl-2-benzoylhydrazine-1-carboxamides nih.gov

MethodKey ReagentsTypical YieldNotes
Method A4-(Trifluoromethyl)benzohydrazide, Isocyanate89–99%Direct reaction with commercial isocyanate.
Method BAmine, Triphosgene, 4-(Trifluoromethyl)benzohydrazide78–91%In-situ generation of isocyanate.
Method CN-succinimidyl N-methylcarbamate, DIPEA, 4-(Trifluoromethyl)benzohydrazide77%Uses a non-toxic methyl isocyanate substitute.

Indium-Promoted Reductions of Nitroaromatic Precursors

The selective reduction of a nitro group on an aromatic ring is a key transformation for synthesizing amino-substituted analogues. While catalytic hydrogenation is common, it often requires stringent safety precautions. orgsyn.org An effective alternative is the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. orgsyn.org This method has been successfully applied to the reduction of ethyl 4-nitrobenzoate (B1230335) to produce ethyl 4-aminobenzoate (B8803810) in high yield (90%). orgsyn.org The reaction proceeds by heating the mixture at reflux for a few hours. This indium-mediated process is notable for its selectivity, as it can reduce the nitro group without affecting other reducible functionalities such as esters, nitriles, or amides that may be present on the aromatic ring. orgsyn.orgresearchgate.net

Table 4: Indium-Promoted Reduction of Ethyl 4-Nitrobenzoate orgsyn.org

PrecursorReducing AgentPromoterSolvent SystemProductYield
Ethyl 4-nitrobenzoateIndium powderAmmonium chlorideEthanol/WaterEthyl 4-aminobenzoate90%

Modern and Sustainable Synthetic Innovations

In response to the growing need for environmentally benign chemical processes, research has shifted towards developing more sustainable synthetic methods. These innovations focus on minimizing waste, avoiding hazardous reagents, and enabling catalyst recycling.

Application of Heterogeneous Catalysis (e.g., Zeolite Catalysts)

Table 5: Comparison of Catalytic Systems in Organic Synthesis

FeatureHomogeneous Catalysis (e.g., Sulfuric Acid)Heterogeneous Catalysis (e.g., Zeolite, Resin) google.com
Catalyst State Same phase as reactants (liquid)Different phase from reactants (solid)
Separation Difficult; often requires quenching and extractionSimple; filtration
Reusability Generally not reusableOften reusable for multiple cycles
Waste Generation High (e.g., acidic wastewater)Low; significant reduction in waste streams
Process Example Sulfuric acid-catalyzed condensationResin-catalyzed condensation of ethyl acetoacetate

Utilization of Non-Conventional Energy Sources (e.g., Ultrasound, Microwave Irradiation)

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized chemical synthesis, offering significant advantages over traditional heating methods. These techniques are characterized by rapid energy transfer, leading to shorter reaction times, increased product yields, and often, enhanced purity. arkat-usa.org

Microwave-Assisted Synthesis: Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This avoids the slow and inefficient process of conventional heating via conduction and convection. The benefits include drastic reductions in reaction time, often from hours to mere minutes, and improved yields. arkat-usa.org For instance, in the synthesis of certain heterocyclic compounds, reactions that required several hours under conventional heating were completed in 4-10 minutes using microwave assistance, with yields improving from lower percentages to upwards of 80-95%. nih.gov

A notable example is the improved Grohe-Heitzer methodology for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for various therapeutic agents. scielo.org.mx The use of microwave energy reduced the synthesis time for a key intermediate from 2.5 hours to just 5 minutes. scielo.org.mx Similarly, the synthesis of 3,4-dihydro-2H-benzo[b] mdpi.comnih.govoxazines saw reaction times decrease from hours to minutes with an accompanying increase in yield and purity. arkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Method Reaction Time Yield (%) Reference
Imidazolide Intermediate Synthesis Conventional 2.5 hours Lower scielo.org.mx
Imidazolide Intermediate Synthesis Microwave 5 minutes 93% scielo.org.mx
1,4-Benzoxazine Synthesis Conventional Several hours Lower arkat-usa.org
1,4-Benzoxazine Synthesis Microwave A few minutes Higher arkat-usa.org
Quinolin-4-ylmethoxychromen-4-one Synthesis Conventional (Oil Bath) 60 minutes Lower nih.gov

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in scalability, safety, and efficiency over traditional batch processing. nih.govnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over parameters like temperature, pressure, and residence time, leading to higher consistency and yield. nih.gov

The scalability of flow synthesis is a key advantage. A process developed on a small scale can be scaled up for industrial production simply by running the system for a longer duration or by "numbering up" (running multiple systems in parallel). nih.gov This avoids the complex and often problematic challenges of scaling up batch reactors.

Furthermore, flow chemistry enhances safety, particularly when dealing with hazardous reagents or highly exothermic reactions like nitrations. nih.gov The small volume of the reactor at any given time minimizes the risk associated with unstable intermediates or runaway reactions. This was demonstrated in the synthesis of Lomustine, an anticancer drug, where a two-step telescoped sequence was performed in microreactors, allowing for safe handling of the reaction with a residence time of only one minute. nih.gov

Optimization Strategies for Yield and Purity

Optimizing a chemical synthesis to maximize product yield and purity is a cornerstone of process development. This involves systematically adjusting various reaction parameters and employing effective purification techniques.

Reaction Parameter Optimization: The yield of a reaction can be highly sensitive to conditions such as temperature, reaction time, solvent, and the nature and amount of catalyst. For example, in the synthesis of ethyl 4-haloacetoacetates, a modified Reformatsky reaction, early methods using ethyl ether as a solvent resulted in low yields (around 56%) and significant safety hazards. google.com By changing the solvent to a chlorinated hydrocarbon like dichloromethane (B109758) and optimizing the workup procedure, the process could be made safer and more efficient. google.com Similarly, studies on the ultrasound-assisted Biginelli reaction found that the best results were achieved using a specific 1:1:1.5:0.1 molar ratio of the reactants and catalyst. nih.gov

Purification Strategies: Even with an optimized reaction, the crude product is rarely pure. Post-reaction workup and purification are essential for isolating the target compound at the desired purity level. Common techniques include:

Washing: The reaction mixture is often washed with aqueous solutions to remove unreacted reagents, catalysts, or water-soluble byproducts. google.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution. mdpi.com In the synthesis of an analogue of this compound, recrystallization from acetonitrile (B52724) was used to remove persistent solvent impurities. mdpi.com

Filtration: Solid products are collected from the reaction mixture or after recrystallization by vacuum filtration. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate
Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
3,4-dihydro-2H-benzo[b] mdpi.comnih.govoxazines
4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones
Lomustine
1,4-disubstituted 1,2,3-triazoles
Thiazoles
Ethyl 4-haloacetoacetates
Dichloromethane

Comprehensive Analysis of Chemical Transformations and Reactivity Profiles

Fundamental Reaction Pathways

The reactivity of Ethyl 4-carboethoxybenzoylformate can be systematically understood by examining the fundamental reaction pathways available to its constituent functional groups.

Nucleophilic Substitution Reactions at Carbonyl Centers

The two ester groups in the molecule are susceptible to nucleophilic acyl substitution, a class of reaction fundamental to the chemistry of carboxylic acid derivatives. masterorganicchemistry.comyoutube.com This pathway involves an initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, an ethoxide ion). masterorganicchemistry.com

Key examples of this reactivity include:

Hydrolysis: Under basic conditions, such as treatment with aqueous sodium hydroxide, both ester groups can be hydrolyzed in a process known as saponification. masterorganicchemistry.com This reaction proceeds via the addition-elimination mechanism to yield the corresponding dicarboxylate salt, which upon acidic workup, gives 4-carboxybenzoylformic acid.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl esters can be converted to other esters. For example, reacting the compound with excess methanol (B129727) in acidic conditions would lead to the formation of the corresponding dimethyl ester. pressbooks.pub The equilibrium can be driven towards the product by using a large excess of the new alcohol. pressbooks.pub

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. uomustansiriyah.edu.iq The di-ester can be converted to the corresponding diamide (B1670390) by treatment with an excess of the amine. This reaction is crucial for the synthesis of more complex derivatives, such as polyamides, from related terephthalate (B1205515) precursors. researchgate.net

Table 1: Nucleophilic Acyl Substitution Reactions

Reaction TypeReagent(s)ProductDescription
Hydrolysis (Saponification)1. NaOH (aq), Δ 2. H₃O⁺4-Carboxybenzoylformic acidBoth ester groups are converted to carboxylic acids. masterorganicchemistry.com
TransesterificationCH₃OH, H⁺ (cat.), ΔMethyl 4-(methoxycarbonyl)benzoylformateEthyl ester groups are exchanged for methyl esters. pressbooks.pub
AmidationNH₃ (excess), Δ4-(Aminocarbonyl)benzoylformamideBoth ester groups are converted to primary amides. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. ijpcbs.com The benzene ring in this compound is substituted with two electron-withdrawing groups: the 4-carboethoxy group (-COOEt) and the 1-benzoylformate group (-COCOOEt). Both groups deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the π-system. libretexts.org

These deactivating groups act as meta-directors. libretexts.org Therefore, electrophilic substitution, if it occurs, is predicted to happen at the positions meta to both existing substituents (positions 2, 3, 5, and 6), which are all equivalent due to the molecule's symmetry.

Nitration: This can likely be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org Due to the deactivated nature of the ring, harsh reaction conditions may be required.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions used to form new carbon-carbon bonds. wikipedia.orgmt.commt.com However, these reactions generally fail with strongly deactivated aromatic rings like this one. The formation of a complex between the Lewis acid catalyst (e.g., AlCl₃) and the carbonyl oxygens further deactivates the ring, inhibiting the reaction. wikipedia.org

Table 2: Electrophilic Aromatic Substitution

Reaction TypeReagent(s)Predicted Major ProductRationale
NitrationHNO₃, H₂SO₄Ethyl 2-nitro-4-carboethoxybenzoylformateThe -COOEt and -COCOOEt groups are meta-directing and deactivating. libretexts.org
Friedel-Crafts AcylationCH₃COCl, AlCl₃No reactionThe ring is strongly deactivated by two electron-withdrawing groups. wikipedia.orglibretexts.org

Addition Reactions Across Carbonyl and Unsaturated Bonds

The primary sites for addition reactions are the carbonyl groups. The ketone carbonyl is generally more reactive towards nucleophilic addition than the ester carbonyls because esters have a resonance-donating alkoxy group that reduces the electrophilicity of the carbonyl carbon.

Addition of Grignard Reagents: Grignard reagents (R-MgX) will preferentially add to the ketone carbonyl to form a tertiary alcohol after acidic workup. While Grignard reagents can also react with esters, this typically requires two equivalents and leads to the formation of a tertiary alcohol where two substituents are identical. uomustansiriyah.edu.iq Selective addition to the ketone is feasible under controlled conditions.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the ketone carbonyl bond would yield a cyanohydrin derivative.

Oxidation and Reduction Chemistry of Functional Groups

The carbonyl groups are the primary targets for reduction.

Selective Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). NaBH₄ is generally not strong enough to reduce esters under standard conditions.

Complete Reduction of Carbonyls: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the two ester groups. uomustansiriyah.edu.iqlibretexts.org The ketone is reduced to a secondary alcohol, while the esters are reduced to primary alcohols. This process would result in the formation of a diol derived from the ester groups and a separate secondary alcohol from the ketone.

Table 3: Reduction Reactions

ReagentFunctional Group(s) ReducedProduct
Sodium borohydride (NaBH₄)Ketone onlyEthyl 4-carboethoxy-α-hydroxy-phenylacetate
Lithium aluminum hydride (LiAlH₄)Ketone and both esters(4-(Hydroxymethyl)phenyl)ethane-1,2-diol and Ethanol (B145695)

Derivatization and Functionalization Strategies

The diverse reactivity of this compound allows for numerous derivatization strategies to create novel compounds. A key strategy involves the initial hydrolysis of the ester groups to form the corresponding dicarboxylic acid. This diacid can then be converted into a highly reactive diacyl chloride by treatment with reagents like thionyl chloride (SOCl₂). researchgate.netcu.edu.eg This diacyl chloride serves as a versatile building block for synthesizing a wide array of derivatives, including:

Polyesters and Polyamides: Similar to terephthaloyl chloride, this diacyl chloride can be used in condensation polymerization reactions with diols or diamines to produce new polymers.

Heterocyclic Compounds: The reactive α-keto acid moiety can participate in cyclization reactions. For example, reaction of the parent compound or its derivatives with hydrazines can lead to the formation of pyridazinone heterocycles. The synthesis of various heterocyclic compounds from terephthalic dihydrazide, a related derivative, highlights this potential. cu.edu.eg

These strategies underscore the potential of this compound as a precursor for creating complex molecules with tailored properties for materials science and medicinal chemistry applications.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazoles, Quinolines)

The dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. kit.edumdpi.commdpi.comnih.govnih.gov

Pyrazoles: The reaction of α,β-alkynic hydrazones with electrophiles is a known method for pyrazole (B372694) synthesis. metu.edu.tr While direct synthesis from this compound is not explicitly detailed in the provided results, the general principle of using dicarbonyl compounds or their equivalents is well-established. organic-chemistry.orgresearchgate.net For instance, pyrazoles can be formed through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). This compound can be envisioned to react with hydrazine derivatives, where the two carbonyl groups react to form the pyrazole ring. chemicalbook.comresearchgate.netchemmethod.com

Imidazoles: The synthesis of imidazole (B134444) derivatives often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. nih.govnih.govresearchgate.net this compound can serve as the 1,2-dicarbonyl component in such reactions. For example, a multicomponent reaction involving this compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) could yield highly substituted imidazole-4-carboxylates. nih.gov

Quinolines: Quinolines can be synthesized through various methods, one of which involves the reaction of anilines with β-ketoesters, known as the Combes quinoline (B57606) synthesis, or from o-aminoaryl ketones and a compound containing an α-methylene carbonyl group in the Friedländer synthesis. This compound's structure is suitable for modifications that could lead to precursors for quinoline synthesis. For example, reaction with an appropriate enolate could generate a 1,5-dicarbonyl compound, a key intermediate for certain quinoline syntheses. While direct examples using this compound are not prevalent in the search results, related quinoline syntheses from functionalized precursors are common. researchgate.netresearchgate.netnih.gov

A representative table of synthetic methods for these heterocycles is presented below:

Heterocycle General Method Reactants
Pyrazoles Cyclocondensation 1,3-Dicarbonyl Compound + Hydrazine
Imidazoles Radziszewski Reaction 1,2-Dicarbonyl + Aldehyde + Ammonia
Quinolines Friedländer Synthesis o-aminoaryl aldehyde/ketone + Methylene (B1212753) Ketone

Chiral Derivatization for Enantioselective Synthesis (e.g., Chiral Hydrazines)

The prochiral ketone in this compound is a key functional group for enantioselective transformations. Reaction with chiral reagents can lead to the formation of diastereomers, which can then be separated, or can induce stereoselectivity in subsequent reactions. researchgate.netnih.gov

The use of chiral hydrazines is a prominent strategy. The reaction of this compound with a chiral hydrazine would form a chiral hydrazone. This derivatization introduces a chiral auxiliary that can direct subsequent reactions, such as reductions or additions to the remaining carbonyl group, in a stereoselective manner. This approach is fundamental to asymmetric synthesis, allowing for the preparation of enantiomerically enriched compounds. vanderbilt.edu

Formation of Extended Carbon Skeletons and Polyfunctional Compounds

This compound is a valuable starting material for the construction of more complex molecules with extended carbon skeletons and multiple functional groups. nih.govnih.govresearchgate.net The reactivity of its carbonyl groups can be exploited in various carbon-carbon bond-forming reactions. alevelchemistry.co.uk

Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphonium (B103445) ylide to form an alkene, extending the carbon chain and introducing a double bond.

Aldol and Claisen-Schmidt Condensations: The α-keto-ester moiety can participate in aldol-type reactions. For instance, reaction with a ketone enolate could lead to the formation of a β-hydroxy-α-keto-ester, a highly functionalized product.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone will generate tertiary alcohols, introducing new alkyl or aryl groups.

These transformations allow for the elaboration of the initial structure into a wide array of polyfunctional compounds, demonstrating the utility of this compound as a versatile synthetic intermediate.

A summary of potential carbon-carbon bond-forming reactions is provided in the table below:

Reaction Type Reagent Functional Group Transformation
Wittig Reaction Phosphonium Ylide Ketone to Alkene
Aldol Condensation Enolate Formation of β-Hydroxy Ketone
Grignard Reaction Organomagnesium Halide Ketone to Tertiary Alcohol

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Intermediates

In the synthesis of heterocycles, the initial step is typically the nucleophilic attack of a nitrogen-containing reagent on one of the carbonyl groups of this compound. For example, in the formation of an imidazole, the reaction would likely proceed through the formation of a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration would then lead to the aromatic heterocycle. In enantioselective reactions with chiral hydrazines, the key intermediate is the diastereomeric hydrazone. The stereochemistry of this intermediate dictates the stereochemical outcome of subsequent transformations.

Kinetic and Thermodynamic Considerations

The relative reactivity of the two carbonyl groups in this compound is a key factor in its chemistry. The ketone is generally more electrophilic and sterically accessible than the ester carbonyl group, and thus, it is expected to react preferentially under kinetically controlled conditions. However, under thermodynamic control, the reaction may favor the formation of the most stable product, which may not necessarily arise from the initial reaction at the ketone. The electron-withdrawing nature of the para-carboethoxy group enhances the electrophilicity of the benzoyl carbonyl group.

Structure-Reactivity Relationships and Reaction Predictability

The reactivity of this compound is governed by the interplay of its functional groups. The presence of two distinct carbonyl groups allows for selective transformations by choosing appropriate reagents and reaction conditions. The aromatic ring and the para-substituted ester group also influence the reactivity of the benzoylformate moiety through electronic effects.

The predictability of reactions involving this compound is based on a sound understanding of fundamental organic chemistry principles. For example, hard nucleophiles are expected to preferentially attack the more electrophilic ketone, while softer nucleophiles might exhibit different selectivity. The ability to predict the outcome of a reaction is essential for the rational design of synthetic routes to complex target molecules.

Table of Compounds

Compound Name
This compound
Pyrazole
Imidazole
Quinoline
Chiral Hydrazine
Phosphonium Ylide
Organomagnesium Halide
Schiff Base
Hydrazone

Advanced Applications in Organic Synthesis and Chemical Industry

Role as a Key Synthetic Intermediate

The reactivity of Ethyl 4-carboethoxybenzoylformate, characterized by its multiple electrophilic and nucleophilic sites, positions it as a powerful building block in organic synthesis. Its utility is best understood by examining its potential to construct complex molecular architectures.

Building Block for Complex Natural Products Synthesis

While specific examples of the use of this compound in the total synthesis of natural products are not prevalent in existing literature, its structure is analogous to other key synthetic intermediates. For instance, cyclohexenone derivatives, which can be synthesized from related chalcones and ethyl acetoacetate (B1235776), are crucial starting materials for a variety of natural products, including steroids and antibiotics. cymitquimica.com The core structure of this compound could theoretically be manipulated to create similarly complex cyclic systems.

Precursor for Active Pharmaceutical Ingredients (API) Development

The development of active pharmaceutical ingredients often relies on versatile chemical intermediates. While direct evidence for this compound is limited, chemical suppliers note its potential for biological activity, suggesting its utility in pharmaceutical research. bldpharm.com A closely related compound, Diethyl (ethoxymethylene)malonate (DEEM), serves as a strong case study for the synthetic potential of such molecules. DEEM is a critical intermediate in the production of quinolone-based antibiotics such as norfloxacin (B1679917) and other pharmaceuticals. bldpharm.comchemicalbook.com It is also instrumental in the Gould-Jacobs reaction, which is used to synthesize 4-hydroxyquinolines, a key structural motif in various alkaloids and drugs.

Table 1: Illustrative APIs Synthesized from Related Intermediates

APIIntermediateTherapeutic Class
ChloroquineDiethyl (ethoxymethylene)malonateAntimalarial
NorfloxacinDiethyl (ethoxymethylene)malonateAntibiotic
RoflumilastDiethyl (ethoxymethylene)malonateAnti-inflammatory

This table presents examples of APIs synthesized using Diethyl (ethoxymethylene)malonate, a compound with similar functional motifs to this compound, to illustrate the potential applications of this class of intermediates.

Intermediate in Agrochemical Development

The structural motifs present in this compound are also found in various agrochemicals. Similar to its role in API synthesis, the related compound DEEM is a known intermediate in the synthesis of pesticides. bldpharm.com For example, it is used in the production of the fluoroquinolone antibiotic flumequine, which has veterinary applications. The synthesis of various herbicides and fungicides also relies on intermediates with comparable reactivity, highlighting the potential for this compound in this sector.

Synthesis of Specialty Chemicals and Fine Chemicals

Specialty and fine chemicals are characterized by their complex structures and specific functions. This compound, with its multiple functional groups, is well-suited for the synthesis of such molecules. bldpharm.com Its potential reactivity in nucleophilic substitution and condensation reactions allows for the construction of a wide array of derivatives. bldpharm.com The synthesis of various esters, amides, and heterocyclic compounds can be envisioned starting from this versatile scaffold.

Contributions to Retrosynthetic Design and Target-Oriented Synthesis

Retrosynthetic analysis is a powerful strategy in which a target molecule is deconstructed into simpler, commercially available starting materials. This compound represents a valuable "synthon," a conceptual fragment used in this type of analysis. Its structure allows for several logical disconnections, particularly at the ester and ketone functionalities. For example, in a retrosynthetic plan, the keto-ester portion could be disconnected to reveal a simpler benzoic acid derivative and an oxalate (B1200264) ester, both of which are common starting materials. This strategic approach enables chemists to design efficient and elegant synthetic routes to complex target molecules.

Applications in Materials Science (e.g., monomers for polymers, specific functional materials)

The application of dicarbonyl compounds extends into materials science, particularly in the synthesis of polymers and functional materials. While direct polymerization of this compound is not documented, related compounds like diethyl methylenemalonate are known to polymerize. The presence of two ester groups in this compound suggests its potential use as a monomer in the synthesis of polyesters or polyamides, potentially leading to materials with unique thermal or mechanical properties. Chemical suppliers list it under categories for polymer science and material building blocks, indicating its potential in this field. bldpharm.com

State of the Art Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a primary tool for identifying the characteristic functional groups present in a molecule. By probing the vibrational modes of chemical bonds, these methods offer a molecular fingerprint, allowing for the confirmation of structural features.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For Ethyl 4-carboethoxybenzoylformate, the FTIR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent parts: the ester groups and the aromatic ring.

Key expected vibrational frequencies include:

C=O Stretching (Ester and Ketone): Strong absorption bands are anticipated in the region of 1720-1740 cm⁻¹ for the ester carbonyl groups and around 1680-1700 cm⁻¹ for the benzoyl carbonyl group. The conjugation with the aromatic ring can influence the exact position of these peaks.

C-O Stretching: The C-O stretching vibrations of the ester groups are expected to appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically give rise to several bands in the 1450-1600 cm⁻¹ range.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will appear in the 2850-2980 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the para-substituted benzene ring are expected in the 800-860 cm⁻¹ region, providing evidence for the substitution pattern.

Table 1: Expected FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium to Weak
Aliphatic C-H Stretch2850-2980Medium
Ester C=O Stretch1720-1740Strong
Benzoyl C=O Stretch1680-1700Strong
Aromatic C=C Stretch1450-1600Medium to Weak
Ester C-O Stretch1200-1300Strong
Aromatic C-H Bend (out-of-plane)800-860Strong

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While governed by different selection rules, it also provides information about molecular vibrations. For molecules with a center of symmetry, certain vibrations may be Raman active but IR inactive, and vice versa.

In the case of this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. Key expected Raman signals would include:

Symmetric Aromatic Ring Breathing Mode: A strong, sharp band is typically observed around 1000 cm⁻¹ for para-substituted benzene rings.

Carbonyl Stretching: The C=O stretching vibrations would also be visible, though often weaker than in the FTIR spectrum.

C-C Stretching: Aliphatic and aromatic C-C stretching vibrations will also be present.

Direct experimental Raman data for this compound is not prevalent in the available literature. However, analysis of similar molecules like Ethyl 4-aminobenzoate (B8803810) suggests that the combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups.

Based on data from analogous compounds like Ethyl 4-aminobenzoate, the following proton signals can be predicted: rsc.org

Aromatic Protons: The para-substituted benzene ring will give rise to two sets of doublets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The protons ortho to the electron-withdrawing benzoylformate group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the carboethoxy group.

Ethyl Group Protons (Carboethoxy): The methylene (B1212753) protons (-CH₂-) of the carboethoxy group will appear as a quartet due to coupling with the adjacent methyl protons. This signal is expected around 4.4 ppm. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm.

Ethyl Group Protons (Benzoylformate): The chemical shifts of the second ethyl group attached to the benzoylformate moiety would be slightly different but would also present as a quartet and a triplet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (ortho to -COCOOEt)~8.2Doublet~8.0
Aromatic (ortho to -COOEt)~8.0Doublet~8.0
Methylene (-OCH₂CH₃, carboethoxy)~4.4Quartet~7.1
Methylene (-OCH₂CH₃, benzoylformate)~4.5Quartet~7.1
Methyl (-OCH₂CH₃, carboethoxy)~1.4Triplet~7.1
Methyl (-OCH₂CH₃, benzoylformate)~1.4Triplet~7.1

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment.

For this compound, distinct signals are expected for the carbonyl carbons, aromatic carbons, and the carbons of the ethyl groups. Based on data for similar structures like Ethyl 4-aminobenzoate and Ethyl 4-methylbenzoate, the following chemical shifts can be anticipated. rsc.orgharvard.edu

Carbonyl Carbons: The carbonyl carbons of the ester and ketone groups are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-200 ppm.

Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm region. The carbons attached to the carbonyl groups will be more deshielded. Due to the para-substitution, four distinct aromatic carbon signals are expected.

Ethyl Group Carbons: The methylene (-CH₂-) carbons will appear around 60-65 ppm, while the methyl (-CH₃) carbons will be found at the upfield end of the spectrum, around 14 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Ketone C=O~190-195
Ester C=O~165-170
Aromatic C (quaternary, attached to -COCOOEt)~135-140
Aromatic C (quaternary, attached to -COOEt)~130-135
Aromatic CH~128-132
Methylene (-OCH₂CH₃)~61-63
Methyl (-OCH₂CH₃)~14

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. libretexts.org For this compound, cross-peaks would be observed between the methylene and methyl protons of each ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This experiment would definitively link each proton signal to its attached carbon. For example, it would show a cross-peak between the methylene proton signal at ~4.4 ppm and the methylene carbon signal at ~61 ppm.

The application of these 2D NMR techniques, in conjunction with 1D NMR and vibrational spectroscopy, allows for the complete and unambiguous structural determination of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a wealth of structural information can be obtained.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer.

For a compound like this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to the nature of the molecule, the molecular ion may be of low intensity. The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) and rearrangements like the McLafferty rearrangement. libretexts.orgyoutube.com

Expected Fragmentation Pattern in GC-MS:

The mass spectrum would likely exhibit characteristic peaks resulting from the cleavage of specific bonds. The table below outlines potential major fragments for this compound.

Fragment Ion (m/z) Proposed Structure/Loss
221[M - C2H5O]⁺
205[M - COOC2H5]⁺
177[M - C2H5O - CO]⁺ or [M - COOC2H5 - CO]⁺
149[C8H5O3]⁺ (Benzoylformate fragment)
121[C7H5O2]⁺ (Benzoyl fragment)
45[C2H5O]⁺
29[C2H5]⁺

This table is illustrative and based on general fragmentation principles of esters and aromatic ketones.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is a significant advantage over standard mass spectrometry. For this compound (C13H14O5), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas.

Illustrative HRMS Data:

Parameter Value
Molecular Formula C13H14O5
Calculated Exact Mass 250.08412
Observed m/z (example) 250.0845
Mass Accuracy (ppm) < 5

This level of accuracy is crucial for confirming the identity of a new compound or for analyzing complex mixtures where isomers may be present.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to construct a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, provides insight into the expected crystallographic parameters. nih.govnih.gov For instance, such structures often crystallize in common space groups like P-1 (triclinic) and exhibit specific conformational arrangements of the ester and aromatic groups. eurjchem.com

Typical Crystallographic Data Obtainable:

Crystallographic Parameter Information Provided
Crystal System & Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) The size and shape of the repeating unit of the crystal.
Z (Molecules per unit cell) The number of molecules in the unit cell.
Bond Lengths (Å) The distances between bonded atoms.
Bond Angles (°) ** The angles between adjacent bonds.
Torsion Angles (°) **The dihedral angles describing the conformation of the molecule.

The crystal structure would reveal the planarity of the benzene ring, the orientation of the two ester groups relative to the ring, and any intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the crystal packing. nih.govnih.gov

Advanced Analytical and Hybrid Techniques

To gain a more complete picture of the compound's properties, a combination of separation and detection methods, as well as thermal analysis techniques, are employed.

Hyphenated techniques provide multidimensional data by coupling a separation method with a spectroscopic detection method.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS. The compound would first be separated on a liquid chromatography column (e.g., reversed-phase C18) and then introduced into the mass spectrometer. eurl-pesticides.eunih.govlcms.cz Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically results in a prominent protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation, making it ideal for molecular weight confirmation. lcms.cznih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides information about the functional groups present in the separated components. As this compound passes through the IR detector after GC separation, a real-time infrared spectrum is obtained. This would show characteristic absorption bands for the C=O stretch of the ester and ketone groups, the C-O stretch of the esters, and the aromatic C-H and C=C bonds.

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would indicate its thermal stability and decomposition temperature. A single-step or multi-step weight loss curve would be observed as the molecule decomposes at elevated temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal information about melting point, glass transitions, and crystallization events. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of a new chemical compound, providing quantitative information about its elemental composition. This method is crucial for verifying the empirical and molecular formula of a synthesized compound, such as this compound. The technique typically involves high-temperature combustion of a precisely weighed sample, which converts the elements into simple gaseous compounds. These gases are then separated and quantified, allowing for the determination of the mass percentages of each element present in the original sample.

For this compound, the molecular formula is C₁₂H₁₄O₆. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and oxygen (O). These calculated values serve as a benchmark against which experimentally determined values are compared. A close agreement between the found and calculated percentages, typically within a ±0.4% margin, is considered strong evidence for the compound's proposed structure and purity.

The theoretical elemental composition of this compound is presented in the data table below.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01112144.13256.69%
HydrogenH1.0081414.1125.55%
OxygenO15.999695.99437.76%
Total 254.238 100.00%

Note: The values are calculated based on the molecular formula C₁₂H₁₄O₆.

Detailed research findings from the synthesis and characterization of novel compounds routinely include a comparison of calculated and experimentally found elemental analysis data. For instance, in the characterization of related benzoyl derivatives, elemental analysis is consistently reported as a key validation step. While specific experimental data for this compound is not widely documented in the cited literature, the standard procedure would involve analyzing a sample of the compound and comparing the resulting percentages of C, H, and O to the theoretical values in the table above. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Computational Chemistry Approaches for Understanding Ethyl 4 Carboethoxybenzoylformate

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of molecular systems based on the principles of quantum mechanics. These methods are invaluable for understanding the intrinsic properties of Ethyl 4-carboethoxybenzoylformate.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. libretexts.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for such calculations due to its balance of accuracy and computational cost.

The electronic structure of this compound, which dictates its reactivity and spectroscopic properties, can also be elucidated using DFT. These calculations provide information on the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

A hypothetical optimized geometry for this compound, as would be obtained from a DFT calculation, is presented below.

Interactive Table: Hypothetical Optimized Geometry of this compound (DFT B3LYP/6-31G*)
AtomXYZ
C1.987-1.2030.054
C0.653-1.5840.032
C-0.341-0.647-0.015
C0.0120.701-0.038
C1.3461.082-0.016
C2.3400.1450.031
H2.749-1.9680.089
H0.369-2.6280.051
H1.6292.126-0.034
H3.3790.4490.051
C-1.802-1.069-0.039
O-2.146-2.208-0.011
O-2.698-0.093-0.093
C-4.089-0.421-0.119
H-4.331-1.0530.741
H-4.6890.489-0.094
C-4.331-1.053-1.389
H-3.731-1.963-1.414
H-3.731-0.421-2.259
H-5.371-1.357-1.414
C-0.9981.699-0.087
O-0.6692.848-0.112
O-2.3111.391-0.099
C-3.3712.345-0.150
H-3.0773.001-0.970
H-4.2411.705-0.310
C-3.7153.0011.160
H-4.5853.6411.000
H-2.8453.6411.320
H-3.9992.3451.980

Note: The data in this table is illustrative and represents typical output from a geometry optimization calculation. It is not based on experimentally determined coordinates for this specific molecule.

Quantum mechanical calculations are also employed to predict spectroscopic parameters, which can aid in the experimental identification and characterization of molecules. nih.gov For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are of particular interest.

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is often used in conjunction with DFT. uncw.edu These calculations provide theoretical chemical shift values for each nucleus (e.g., ¹H and ¹³C) in the molecule, which can be compared with experimental NMR spectra to confirm its structure.

Similarly, the vibrational frequencies in an IR spectrum can be computed. These calculations determine the energies associated with the different vibrational modes of the molecule, such as the stretching and bending of bonds. The calculated frequencies can then be correlated with the absorption bands observed in an experimental IR spectrum, helping to identify the functional groups present in this compound.

Interactive Table: Predicted Spectroscopic Data for this compound
ParameterPredicted Value
¹³C NMR Chemical Shift (C=O, keto)~190-195 ppm
¹³C NMR Chemical Shift (C=O, ester)~165-170 ppm
¹H NMR Chemical Shift (CH₂, ester)~4.3-4.5 ppm
¹H NMR Chemical Shift (CH₃, ester)~1.3-1.5 ppm
IR Frequency (C=O stretch, keto)~1730-1750 cm⁻¹
IR Frequency (C=O stretch, ester)~1715-1735 cm⁻¹
IR Frequency (C-O stretch)~1200-1300 cm⁻¹

Note: The values in this table are approximate and based on typical ranges for the respective functional groups. They serve as an illustration of what would be expected from computational predictions.

Reaction Mechanism Simulations

Computational simulations of reaction mechanisms provide a dynamic view of how a chemical transformation occurs, offering insights that are often difficult to obtain through experimental means alone.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org For a chemical reaction, the PES maps the energy landscape that connects reactants, transition states, intermediates, and products. libretexts.orgwikipedia.org By mapping the PES for reactions involving this compound, such as its synthesis or hydrolysis, chemists can identify the most likely reaction pathways.

A crucial aspect of this is the localization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. pressbooks.pub Computational methods can be used to find the geometry and energy of these fleeting structures, which is essential for understanding the kinetics and mechanism of a reaction. pressbooks.pub The concept of a virtual transition state is also relevant for complex reactions with multiple steps, where the experimentally observed activation energy corresponds to an average of the energies of the individual transition states. scilit.com

Many reactions involving esters like this compound are catalyzed. Computational chemistry can be used to model the entire catalytic cycle, providing a step-by-step understanding of the catalyst's role. acs.org For instance, in a metal-catalyzed reaction, calculations can elucidate the mechanism of substrate binding to the catalyst, the transformation of the substrate, and the release of the product with regeneration of the catalyst. acs.org This is particularly relevant for understanding enantioselective reactions where the catalyst controls the stereochemical outcome. nih.govacs.org Studies on related α-keto esters have shown the utility of computational analysis in understanding their behavior in catalytic systems. nih.govnih.gov

Molecular Docking and Chemoinformatics for Chemical Tool Design

Beyond understanding its intrinsic properties and reactivity, computational methods can be used to explore the potential applications of this compound, for instance, as a chemical tool in biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is frequently used in drug design to predict how a small molecule, such as a derivative of this compound, might bind to a biological target like an enzyme or receptor. nih.govresearchgate.netfrontiersin.org The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

Chemoinformatics encompasses the use of computational methods to analyze chemical information. In the context of chemical tool design, chemoinformatics approaches can be used to design and screen virtual libraries of compounds based on this compound. frontiersin.org Techniques like fragment-based drug design (FBDD) could be applied, where the core structure of this compound serves as a starting point for the design of new molecules with specific biological activities. nih.govrsc.orgacs.org This involves computationally "growing" or linking molecular fragments to the core structure to improve its interaction with a target protein. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how variations in molecular features affect a compound's potency or efficacy, QSAR models serve as predictive tools in the design of new molecules with enhanced desired properties. youtube.com This approach is a cornerstone of modern drug discovery and is also applied in fields such as toxicology and materials science. frontiersin.org The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

Cheminformatics encompasses the use of computational and informational techniques to address problems in the field of chemistry. neovarsity.org It involves the storage, retrieval, and analysis of chemical information, ranging from molecular structures and properties to biological assay data. universiteitleiden.nl In the context of understanding a compound like this compound, cheminformatics provides the tools to calculate molecular descriptors, analyze chemical space, and build the very QSAR models that predict activity. youtube.com

Detailed Research Findings

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential activities by examining its structural analogues. Aromatic esters, a class to which this compound belongs, have been the subject of QSAR investigations for various biological activities, including insecticidal properties. benthamdirect.com

For the purpose of illustrating a QSAR study, a hypothetical series of benzoylformate derivatives, including this compound, is considered. The analysis seeks to correlate their structural properties with a potential insecticidal activity, measured as the negative logarithm of the concentration required for 50% inhibition (pIC50) against a target pest.

A crucial step in any QSAR study is the calculation of molecular descriptors. These are numerical values that describe the physicochemical, topological, or electronic properties of a molecule. For our hypothetical series, a set of relevant descriptors has been calculated and is presented below.

Interactive Table: Molecular Descriptors for a Hypothetical Series of Benzoylformate Derivatives

Compound IDStructureMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Rotatable Bonds
1 This compound250.252.6069.676
2 Methyl 4-carbomethoxybenzoylformate222.191.8869.674
3 Ethyl 4-benzoylformate192.192.1743.374
4 Ethyl 4-chlorobenzoylformate212.622.7143.374
5 Ethyl 4-(trifluoromethyl)benzoylformate246.183.0143.374

Using these descriptors, a multiple linear regression (MLR) analysis can be performed to generate a QSAR model. A hypothetical QSAR equation derived from such an analysis might look like this:

pIC₅₀ = 0.85 * LogP + 0.03 * TPSA - 0.15 * NumRotBonds + 1.5

In this equation:

LogP (lipophilicity) has a positive coefficient, suggesting that higher lipophilicity may lead to increased insecticidal activity, possibly by enhancing penetration through the insect's cuticle.

Topological Polar Surface Area (TPSA) also has a positive, albeit smaller, coefficient, indicating that some degree of polarity is favorable for interaction with the biological target.

The Number of Rotatable Bonds (NumRotBonds) has a negative coefficient, implying that molecular rigidity is beneficial for activity, likely by reducing the entropic penalty upon binding to a receptor.

This model can then be used to predict the insecticidal activity of the compounds in the series. The quality of a QSAR model is assessed by its statistical parameters and its ability to accurately predict the activity of compounds not used in its development (an external test set).

Interactive Table: Experimental vs. Predicted Insecticidal Activity (pIC₅₀)

Compound IDExperimental pIC₅₀Predicted pIC₅₀
1 4.504.52
2 3.953.90
3 3.703.75
4 4.154.19
5 4.404.41

The close correlation between the experimental and predicted pIC₅₀ values in the table above would indicate a robust and predictive QSAR model. Such a model provides valuable insights into the structure-activity landscape, guiding the synthesis of new derivatives. For instance, based on our hypothetical model, a medicinal chemist might focus on increasing the lipophilicity of the lead compound while maintaining a degree of polarity and restricting conformational flexibility to design a more potent insecticide.

Cheminformatics tools further enable the visualization and analysis of the chemical space occupied by these compounds. By plotting the compounds based on their principal components (derived from a wider range of descriptors), one can identify clusters of structurally similar molecules and explore regions of the chemical space that may harbor compounds with high activity. This allows for a more strategic approach to library design and lead optimization.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Routes to Enantiopure Derivatives

The creation of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of ethyl 4-carboethoxybenzoylformate, the development of asymmetric synthesis routes to access enantiopure forms is a critical future direction. The reduction of the central ketone is a primary target for establishing a chiral center.

Research into the asymmetric reduction of related benzoylformate esters has shown significant promise. Chiral organometallic NADH mimics have been utilized for the stereoselective reduction of ethyl benzoylformate to produce ethyl mandelate (B1228975) in high enantiomeric excess (greater than 97%). docbrown.infomassbank.eu Furthermore, the use of chiral NAD(P)H-model compounds has achieved similar success with methyl benzoylformate, yielding methyl mandelate with high optical purity and in quantitative chemical yield. chemicalbook.com The application of chiral oxazaborolidine catalysts in the borane (B79455) reduction of ketones represents another powerful method for achieving high enantioselectivity. rsc.orgnist.gov

Future research will likely focus on adapting and optimizing these existing methods for the specific substrate of this compound. This will involve the screening of various chiral catalysts and reaction conditions to achieve high yields and enantioselectivities. The presence of the second ester group at the para position may influence the electronic and steric properties of the ketone, necessitating tailored catalyst design. Additionally, biocatalytic approaches, such as using whole-cell systems or isolated enzymes like reductases from plant sources (e.g., carrot), present a green and highly selective alternative for producing enantiopure alcohols from prochiral ketones. chemicalbook.comnih.gov

Exploration of Photochemical and Electrocatalytic Reactions

The reactivity of the benzoylformate core under photochemical and electrocatalytic conditions is an area ripe for exploration. The excited triplet state of the carbonyl group in ethyl phenylglyoxylate (B1224774) is known to initiate intermolecular hydrogen abstraction, radical coupling, and cross-linking reactions. thegoodscentscompany.com The photolysis of benzoylformic acid and its esters has also been a subject of investigation. hmdb.caresearchgate.net

Future studies could investigate the photochemical reactions of this compound in various solvents and in the presence of different hydrogen donors or radical traps to elucidate its unique photochemical behavior. chemicalbook.comfishersci.com The development of photoredox catalysis offers a pathway to novel transformations, such as the copper-catalyzed synthesis of α-keto esters from terminal alkynes, which could be adapted for the synthesis of derivatives of this compound. researchgate.netsigmaaldrich.com Furthermore, the activation of α,β-unsaturated carbonyl compounds through chromophore modification with Lewis or Brønsted acids opens up possibilities for enantioselective photochemical reactions. rsc.org

Electrocatalysis provides an alternative, sustainable approach to drive chemical transformations. The electrocatalytic upgrading of carbonyl compounds, including aldehydes and ketones, is a growing field of interest. bldpharm.comchemguide.co.uklibretexts.org Research into the electrocatalytic reduction of aromatic aldehydes and ketones on copper cathodes has shown that C-C coupling reactions can occur alongside hydrogenation. lobachemie.comnist.gov Investigating the electrocatalytic behavior of this compound could lead to the development of novel synthetic routes to valuable molecules, potentially through selective reduction of one or both carbonyl groups or through coupling reactions.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. sigmaaldrich.comorgchemboulder.com These powerful computational tools can accelerate the discovery of new reactions, optimize reaction conditions, and even predict retrosynthetic pathways for complex molecules. nih.govhmdb.calibretexts.orgnih.gov

For a molecule like this compound, AI can be employed in several key areas. Retrosynthesis prediction models could identify novel and efficient synthetic routes to the parent compound and its derivatives. ML algorithms can be trained on existing reaction data to predict the outcomes of various transformations, such as the asymmetric reductions or photochemical reactions discussed previously, thereby reducing the need for extensive experimental screening.

Environmental Impact and Sustainable Chemistry Considerations

The principles of green and sustainable chemistry are increasingly important in the design of chemical processes. hmdb.ca For this compound, future research should address its environmental footprint. A key area of investigation is its biodegradability. The hydrolysis of aromatic carboxylic esters can be challenging for microorganisms, and the persistence of such compounds in the environment is a concern. Studies on the enzymatic hydrolysis of this compound and its derivatives would provide valuable insights into their environmental fate.

The development of more sustainable synthetic routes is another crucial aspect. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. docbrown.infothegoodscentscompany.com For instance, exploring biocatalytic methods for its synthesis and modification would align with the principles of sustainable chemistry. chemicalbook.comnih.gov The E-factor, a metric for assessing the environmental impact of a chemical process, can be used to evaluate and compare different synthetic approaches. Additionally, understanding the atmospheric chemistry of related aromatic esters can provide insights into their potential environmental impact.

Novel Applications as Chemical Probes or Research Reagents

The unique chemical structure of this compound suggests its potential for use as a specialized chemical probe or research reagent. The two ester groups and the ketone offer multiple points for modification, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties.

For example, derivatives of this compound could be designed as photoaffinity labels to study protein-ligand interactions. The benzoylformate core can act as a photoactivatable cross-linking agent. Upon irradiation, the excited ketone could form a covalent bond with a nearby amino acid residue in a protein's binding site, allowing for the identification and characterization of the binding partner.

Furthermore, the compound could serve as a scaffold for the development of new chemical libraries for drug discovery or as a starting material for the synthesis of more complex molecular architectures. Its utility as a synthetic reagent has been noted, and further exploration of its reactivity could lead to the discovery of novel transformations. thegoodscentscompany.com The development of new synthetic methods often relies on the availability of versatile and functionalized building blocks, a role that this compound and its derivatives are well-positioned to fill.

Compound Information

Compound Name
This compound
Ethyl benzoylformate
Ethyl mandelate
Methyl benzoylformate
Methyl mandelate
Ethyl phenylglyoxylate
Benzoylformic acid
Diethyl terephthalate (B1205515)
Ethyl 4-cyanobenzoylformate

Data Tables

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundDiethyl TerephthalateEthyl 4-cyanobenzoylformate
Molecular Formula C13H14O5C12H14O4C11H9NO3
Molecular Weight 250.25 g/mol 222.24 g/mol hmdb.ca203.19 g/mol
Melting Point Data not available45 °C nih.govData not available
Boiling Point Data not available302 °C313 °C (lit.)
Density Data not available1.11 g/mL1.18 g/mL at 25 °C (lit.)
Refractive Index Data not availableData not availablen20/D 1.537 (lit.)

Table 2: Spectroscopic Data for this compound and Related Compounds

Spectroscopic TechniqueThis compoundDiethyl TerephthalateEthyl 4-cyanobenzoylformate
¹H NMR (CDCl₃, δ) Data not available. Predicted shifts would include signals for two ethyl groups (triplets and quartets) and aromatic protons. thegoodscentscompany.comData not availableData not available
¹³C NMR (CDCl₃, δ) Data not available. Predicted shifts would include signals for two ester carbonyls, one keto carbonyl, aromatic carbons, and two ethyl groups. docbrown.infonih.govData not availableData not available
IR (cm⁻¹) Data not available. Expected peaks include C=O stretching for the ketone and esters (around 1680-1750 cm⁻¹) and C-O stretching (around 1000-1300 cm⁻¹). libretexts.orgData not availableData not available
Mass Spectrometry (m/z) Data not available. The molecular ion peak [M]⁺ would be expected at approximately 250.Data not availableData not available

Table 3: Solubility Profile of this compound and Related Compounds

SolventThis compoundDiethyl TerephthalateEthyl 4-cyanobenzoylformate
Water Predicted to be sparingly solubleInsoluble nih.govData not available
Ethanol (B145695) Predicted to be solubleSoluble nih.govData not available
Ether Predicted to be solubleSoluble nih.govData not available
Chloroform Predicted to be solubleSlightly SolubleData not available
Ethyl Acetate (B1210297) Predicted to be solubleSlightly SolubleData not available

Note: The solubility of this compound is predicted based on its structure and the known solubility of similar aromatic esters.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-carboethoxybenzoylformate, and how do reaction conditions influence yield?

this compound is typically synthesized via acylation of ethyl formate with substituted benzoyl chlorides under anhydrous conditions. For example, analogous compounds like ethyl 3-ethoxy-4-fluorobenzoylformate are prepared by reacting ethyl formate with 3-ethoxy-4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine) . Reaction temperature (0–25°C) and stoichiometric ratios of reagents are critical for minimizing side products like hydrolysis derivatives. Yield optimization requires precise control of moisture and inert atmospheres (e.g., nitrogen) .

Q. How is this compound characterized post-synthesis?

Characterization involves:

  • Spectroscopic methods : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm ester and carbonyl groups, with aromatic proton signals between δ 7.2–8.1 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]+^+) and fragmentation patterns validate the molecular formula .
  • X-ray crystallography : For crystalline derivatives, this resolves stereoelectronic effects of substituents (e.g., ethoxy vs. fluoro groups) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Hydrolysis of the ester group is a major side reaction, particularly under acidic or aqueous conditions. To suppress this, reactions are conducted in anhydrous solvents (e.g., dichloromethane) with molecular sieves. Competitive oxidation of the benzoylformate moiety can occur with strong oxidizing agents, necessitating the use of milder reagents like iodine-DMSO systems .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing carboethoxy group activates the benzoylformate core toward nucleophilic attack. DFT studies on similar compounds (e.g., ethyl 4-dimethylaminobenzoylformate) show that substituents at the para position alter the electrophilicity of the carbonyl carbon. For example, electron-donating groups (e.g., dimethylamino) reduce reactivity, while electron-withdrawing groups (e.g., fluoro) enhance it . Kinetic studies using pseudo-first-order conditions can quantify rate constants for specific nucleophiles (e.g., amines, thiols) .

Q. How do steric and electronic effects of substituents influence the compound’s stability in photochemical applications?

this compound derivatives with bulky substituents (e.g., 3-ethoxy-4-fluoro) exhibit reduced photodegradation rates due to steric shielding of the carbonyl group. UV-Vis spectroscopy and HPLC tracking of degradation products (e.g., benzoic acid derivatives) reveal that electron-withdrawing groups stabilize the excited state, delaying bond cleavage .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling correlate structural features (e.g., ester flexibility, aromatic ring polarity) with targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. QSAR models trained on analogous compounds (e.g., ethyl 4-chlorobenzoylformates) highlight the importance of logP values (<3.5) for membrane permeability .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported reaction yields for this compound derivatives?

Conflicting yields (e.g., 60–85% for similar syntheses) often stem from variations in purification methods (e.g., column chromatography vs. recrystallization) or solvent purity. Systematic replication under controlled conditions (e.g., using HPLC-purity solvents) and reporting of RfR_f values (TLC) and melting points are essential for cross-study validation .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Differential scanning calorimetry (DSC) and powder XRD identify polymorphs by distinct melting endotherms and diffraction patterns. For example, a monoclinic vs. orthorhombic lattice arrangement alters solubility profiles, impacting bioavailability in drug formulation studies .

Applications in Advanced Research

Q. How is this compound utilized in asymmetric catalysis?

Chiral derivatives serve as ligands in transition-metal catalysts (e.g., Ru or Pd complexes) for enantioselective hydrogenation. The carboethoxy group’s steric bulk directs substrate orientation, achieving enantiomeric excess (ee) >90% in ketone reductions .

Q. What role does this compound play in prodrug design?

The ester moiety undergoes enzymatic hydrolysis in vivo, releasing active carboxylic acid drugs. For instance, fluorinated analogs (e.g., ethyl 4-fluorobenzoylformate) show prolonged plasma half-lives due to slower esterase cleavage, as demonstrated in rodent pharmacokinetic studies .

Methodological Recommendations

  • Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Stability testing : Accelerated degradation studies under 40°C/75% RH for 4 weeks, with LC-MS monitoring .
  • Toxicity screening : Follow EPA DSSTox guidelines for in vitro assays (e.g., Ames test for mutagenicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.